molecular formula C12H14FNO3 B2836737 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen CAS No. 1233958-93-4

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen

Cat. No.: B2836737
CAS No.: 1233958-93-4
M. Wt: 239.246
InChI Key: DTFNRAJZNWYCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is an organic compound with the molecular formula C12H14FNO3 and a molecular weight of 239.24 g/mol . It is identified by CAS Number 177705-75-8 and is a solid at room temperature. This compound features a benzene ring substituted with a cyclohexyloxy group, a fluorine atom, and a nitro group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound's structure, characterized by the SMILES string O= N+ [O-] , suggests its primary utility as a sophisticated building block for the construction of more complex molecules . Researchers may employ this compound in the development of novel chemical entities, leveraging the reactivity of the fluoro and nitro substituents in nucleophilic aromatic substitution reactions. Its physical properties, including a calculated LogP of 3.7 and a polar surface area of 52 Ų , can be useful for predicting its behavior in chromatographic methods and its solubility in various solvents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyloxy-4-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFNRAJZNWYCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties & Synthetic Utility of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene

[1]

Executive Summary

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene (CAS: 1233958-93-4) is a specialized fluorinated aromatic intermediate used primarily in the development of agrochemicals and pharmaceutical active ingredients (APIs).[1] Characterized by a lipophilic cyclohexyl ether moiety and two orthogonal reactive handles—a nitro group and a fluorine atom—this compound serves as a critical scaffold for constructing complex heterocyclic systems, particularly substituted anilines and benzoxazines. This guide provides a comprehensive technical analysis of its properties, synthesis logic, and application in high-value chemical manufacturing.

Chemical Identity & Structural Analysis[2][3][4][5]

The molecule features a benzene core substituted with a cyclohexyl ether at position 1, a nitro group at position 2, and a fluorine atom at position 4. The steric bulk of the cyclohexyl group, combined with the electron-withdrawing nature of the nitro and fluoro substituents, defines its unique reactivity profile.

Attribute Detail
IUPAC Name 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene
CAS Registry Number 1233958-93-4
Molecular Formula C₁₂H₁₄FNO₃
Molecular Weight 239.24 g/mol
SMILES FC1=CC(=O)=C(OC2CCCCC2)C=C1
InChI Key DTFNRAJZNWYCQS-UHFFFAOYSA-N
Structural Class Nitroaromatic Ether / Fluorobenzene Derivative
Electronic & Steric Features
  • Ortho-Nitro Effect: The nitro group at position 2 activates the C1 position for nucleophilic attack, but the presence of the alkoxy group indicates this position has already been functionalized. Conversely, the nitro group exerts an inductive withdrawing effect, deactivating the ring toward electrophilic substitution but activating the C4-Fluorine toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • Lipophilic Domain: The cyclohexyl ring significantly increases the partition coefficient (LogP), enhancing membrane permeability for downstream pharmaceutical derivatives.

Physicochemical Profile

The following data aggregates experimental baselines from structural analogs (e.g., 4-fluoro-2-nitrophenol) and high-fidelity predictive models for the specific ether.

Property Value / Range Confidence/Method
Physical State Solid (Crystalline) or Viscous OilAnalog-based (Ether linkage lowers MP vs Phenol)
Melting Point 55–65 °C (Predicted)Estimated based on 4-fluoro-2-nitrophenol (MP 75°C) + alkyl bulk
Boiling Point 360–370 °C (at 760 mmHg)Predicted (ACD/Labs)
Density 1.25 ± 0.06 g/cm³Predicted
LogP (Octanol/Water) 4.2 – 4.8High Lipophilicity (Cyclohexyl contribution)
Solubility Insoluble in water; Soluble in DCM, EtOAc, MethanolHydrophobic effect of C6 ring
pKa (Conjugate Acid) N/A (Non-ionizable neutral ether)-

Synthesis & Reaction Dynamics[2]

The synthesis of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is driven by regioselective Nucleophilic Aromatic Substitution (


)1
Route A: Alkylation of 4-Fluoro-2-nitrophenol (Preferred)

This route utilizes the commercially available 4-fluoro-2-nitrophenol.[1] The phenolic hydroxyl group is alkylated using a cyclohexyl halide (Williamson Ether Synthesis) or cyclohexanol (Mitsunobu Reaction).

  • Reagents: 4-Fluoro-2-nitrophenol, Cyclohexyl bromide,

    
    , DMF/ACN.[1]
    
  • Mechanism:

    
     displacement of the bromide by the phenoxide ion.
    
  • Advantage: Unambiguous regiochemistry. The fluorine at C4 remains intact as it is less reactive than the phenoxide formation.

Route B: on 2,5-Difluoronitrobenzene

This route exploits the differential reactivity of fluorine atoms in 2,5-difluoronitrobenzene (also known as 1,4-difluoro-2-nitrobenzene).[1]

  • Substrate: 1,4-Difluoro-2-nitrobenzene.[1]

  • Reactivity Logic: The fluorine at C1 is ortho to the electron-withdrawing nitro group, making it highly activated. The fluorine at C4 is meta to the nitro group, rendering it significantly less reactive toward nucleophiles.

  • Protocol: Reaction with cyclohexanol in the presence of a strong base (NaH or t-BuOK) selectively displaces the C1-fluorine.[1]

SynthesisPathwaysSM14-Fluoro-2-nitrophenol(CAS 394-33-2)Product1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene(Target)SM1->ProductRoute A: Williamson Ether(SN2 Mechanism)SM21,4-Difluoro-2-nitrobenzene(CAS 364-75-0)SM2->ProductRoute B: SNAr(Regioselective Displacement)Reagent1Cyclohexyl Bromide+ K2CO3 / DMFReagent2Cyclohexanol+ NaH / THF

Figure 1: Synthetic pathways highlighting the orthogonal reactivity utilized to access the target scaffold.

Experimental Protocol (Route A: Alkylation)

Objective: Synthesis of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene from 4-fluoro-2-nitrophenol.

  • Preparation: Charge a reaction vessel with 4-fluoro-2-nitrophenol (1.0 eq) and anhydrous Dimethylformamide (DMF) (10 vol).

  • Deprotonation: Add Potassium Carbonate (

    
    )  (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide. Note: The solution will likely turn bright yellow/orange.
    
  • Alkylation: Add Cyclohexyl bromide (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Work-up:

    • Cool to room temperature.

    • Pour into ice-water (50 vol) to precipitate the product or extract with Ethyl Acetate.

    • Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography if necessary.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.2 – 2.0 ppm (Multiplets, 10H): Cyclohexyl methylene protons.
      
    • 
       4.3 – 4.5 ppm (Multiplet, 1H): Methine proton (-O-CH <) of the cyclohexyl group.
      
    • 
       7.0 – 7.8 ppm (Multiplets, 3H): Aromatic protons. The proton at C3 (ortho to ether/nitro) will show distinct coupling patterns due to the fluorine.
      
  • FT-IR:

    • 1530 cm⁻¹ & 1350 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the Nitro group (

      
      ).
      
    • 1250 cm⁻¹: Aryl alkyl ether C-O stretch.

    • 1100–1200 cm⁻¹: C-F stretching bands.

Applications in Drug Development[13]

This compound serves as a "masked" aniline. The primary utility lies in the reduction of the nitro group to yield 2-(Cyclohexyloxy)-5-fluoroaniline .[1]

Scaffold Utility
  • Kinase Inhibitors: The 2-alkoxy-5-fluoroaniline motif is a bioisostere found in various kinase inhibitors where the cyclohexyl group occupies hydrophobic pockets (e.g., ATP binding sites), and the fluorine modulates metabolic stability (blocking P450 oxidation at the para-position).

  • Herbicides: Fluoro-nitro-benzene derivatives are precursors to Protoporphyrinogen Oxidase (PPO) inhibitors. The cyclohexyl ether provides necessary lipophilicity for leaf cuticle penetration.

ApplicationWorkflowTarget1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzeneReductionReduction(H2/Pd-C or Fe/AcOH)Target->ReductionAniline2-(Cyclohexyloxy)-5-fluoroanilineReduction->AnilinePharmaKinase Inhibitors(Hydrophobic Pocket Binding)Aniline->PharmaAgroPPO Inhibitor Herbicides(Lipophilic Delivery)Aniline->Agro

Figure 2: Downstream application workflow converting the nitro-intermediate into bioactive scaffolds.[1]

Safety & Handling

  • Nitroaromatics: Like many nitro compounds, this substance may decompose violently if heated under confinement. Standard safety protocols for potentially energetic materials should be observed during scale-up.[1]

  • Skin Absorption: The lipophilic cyclohexyl group enhances skin absorption. Wear nitrile gloves and handle in a fume hood.

  • Storage: Store in a cool, dry place away from strong reducing agents and bases.

References

  • CymitQuimica. Product Catalog: 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene (CAS 1233958-93-4).[1] Retrieved from

  • PubChem. Compound Summary for CID 67967 (2,4-Difluoronitrobenzene). National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Product Specification: 4-Fluoro-2-nitrophenol (CAS 394-33-2).[1] Retrieved from

  • MDPI. Synthesis of Fluoro-nitrobenzene Derivatives via Nucleophilic Substitution. Molecules 2018, 23(2), 456. Retrieved from

  • National Institute of Standards and Technology (NIST). IR Spectrum of 4-Fluoro-2-nitrophenol.[1][2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from

Solubility of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences its synthesis, purification, formulation, and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene, a compound of interest in medicinal chemistry and drug development. We will delve into the theoretical principles governing its solubility based on its molecular structure, present a detailed experimental protocol for its quantitative determination, and discuss the interpretation of solubility data in the context of various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the solubility of this and structurally related compounds.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental concept in chemistry with profound implications in the pharmaceutical sciences.[1] The solubility of a compound dictates the choice of solvents for chemical reactions, the feasibility of purification techniques like crystallization, and the design of effective drug delivery systems.[1] For a compound like 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene, which possesses a moderately complex organic structure, understanding its solubility profile across a range of organic solvents is paramount for its successful application in synthetic and medicinal chemistry.[2] This guide will provide both a theoretical framework and practical methodologies for assessing the solubility of this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][3] The molecular structure of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene features both non-polar and polar moieties, which will influence its interaction with different solvents.

  • Non-polar character: The bulky, non-polar cyclohexyloxy group and the benzene ring contribute significantly to the lipophilicity of the molecule. This suggests a higher solubility in non-polar or weakly polar organic solvents.

  • Polar character: The nitro (-NO2) group is strongly polar and can act as a hydrogen bond acceptor. The fluoro (-F) group is electronegative, contributing to the overall polarity of the molecule. These polar functional groups will enhance solubility in more polar organic solvents.[4][5]

Based on this structural analysis, we can predict the following solubility trends:

  • High Solubility: Expected in moderately polar to polar aprotic solvents that can effectively solvate both the non-polar and polar regions of the molecule. Examples include acetone, ethyl acetate, and dichloromethane.

  • Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, where the non-polar cyclohexyloxy group might limit solubility despite the potential for hydrogen bonding with the nitro group.[6]

  • Low Solubility: Expected in highly non-polar solvents like hexane and cyclohexane, where the polar nitro and fluoro groups will hinder dissolution. Also, low solubility is expected in highly polar solvents like water.

The interplay of these functional groups makes a systematic experimental evaluation of solubility essential.[4]

Experimental Determination of Solubility

A robust and reproducible experimental method is crucial for obtaining accurate solubility data. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7]

Materials and Equipment
  • 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene (solid)

  • A range of organic solvents of analytical grade (e.g., hexane, toluene, diethyl ether, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.[8]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene of known concentrations in a suitable solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[8]

  • Calculation of Solubility:

    • Calculate the solubility of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene in each solvent, typically expressed in units of g/L or mg/mL.

Diagram of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solid to solvent in vials prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Place in shaker sample1 Settle undissolved solid equil1->sample1 Remove from shaker sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 quant2 Analyze samples and standards (HPLC/UV-Vis) sample3->quant2 Inject into instrument quant1 Prepare standard solutions quant1->quant2 calc1 Determine concentration quant2->calc1 calc2 Express solubility (g/L or mg/mL) calc1->calc2

Caption: Experimental workflow for determining the solubility of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene.

Predicted Solubility Data and Discussion

SolventSolvent Polarity IndexPredicted Solubility at 25°C (g/L)Rationale
Hexane0.1< 1Highly non-polar solvent, unable to effectively solvate the polar nitro and fluoro groups.
Toluene2.410 - 50Aromatic solvent that can interact favorably with the benzene ring, but still limited by the polar functional groups.
Diethyl Ether2.850 - 150Moderately polar aprotic solvent that can solvate both the non-polar and polar regions of the molecule.
Dichloromethane3.1> 200A versatile solvent with a good balance of polarity to dissolve a wide range of organic compounds.[9]
Ethyl Acetate4.4> 200A polar aprotic solvent that is a good hydrogen bond acceptor, interacting favorably with the nitro group.
Acetone5.1> 200A highly polar aprotic solvent that can effectively solvate the entire molecule.[10]
Acetonitrile5.8100 - 200A polar aprotic solvent, but its linear structure may be less effective at solvating the bulky cyclohexyloxy group compared to acetone.
Methanol5.150 - 150A polar protic solvent. While it can hydrogen bond with the nitro group, the large non-polar part of the solute may limit solubility.[6]
Ethanol4.350 - 150Similar to methanol, a polar protic solvent where the non-polar character of the solute plays a significant role.[10]

Disclaimer: The solubility values presented in this table are predictive and for illustrative purposes only. Actual experimental values may vary.

Logical Framework for Solvent Selection

The choice of a suitable solvent for a particular application depends on a logical assessment of the solute's properties and the requirements of the process (e.g., reaction, purification, formulation).

G cluster_features Key Molecular Features cluster_prediction Solubility Prediction cluster_selection Solvent Selection Strategy start Analyze Solute Structure (1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene) nonpolar Non-polar moieties: - Cyclohexyl group - Benzene ring start->nonpolar polar Polar moieties: - Nitro group - Fluoro group start->polar predict_nonpolar Favors non-polar to moderately polar solvents nonpolar->predict_nonpolar predict_polar Favors polar aprotic solvents polar->predict_polar high_sol High Solubility (e.g., for reactions): Choose Dichloromethane, Ethyl Acetate, Acetone predict_nonpolar->high_sol mod_sol Moderate Solubility (e.g., for crystallization): Consider Toluene, Methanol, Ethanol predict_nonpolar->mod_sol low_sol Low Solubility (e.g., for precipitation): Use Hexane predict_nonpolar->low_sol predict_polar->high_sol predict_polar->mod_sol

Caption: A logical decision-making framework for solvent selection based on the molecular features of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene.

Conclusion

While specific experimental data on the solubility of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene is not widely published, a thorough understanding of its molecular structure allows for a strong predictive assessment of its solubility in various organic solvents. This guide has provided a theoretical basis for these predictions, a detailed and robust experimental protocol for the quantitative determination of its solubility, and a logical framework for interpreting and applying this critical physicochemical data. For researchers and drug development professionals, a systematic approach as outlined herein is essential for the successful advancement of compounds through the development pipeline.

References

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Allschoolabs. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

  • Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. Retrieved from [Link]

  • Scipure. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene, a versatile building block in modern organic synthesis. This document delves into its chemical identity, physicochemical properties, a detailed synthetic protocol, and its potential applications, particularly in the realm of pharmaceutical and materials science research.

Core Chemical Identity and Properties

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is a substituted aromatic compound characterized by the presence of a cyclohexyloxy group, a fluorine atom, and a nitro group attached to a benzene ring. These functional groups impart a unique reactivity profile, making it a valuable intermediate for the synthesis of more complex molecules.

A summary of its key chemical identifiers and properties is presented in Table 1.

IdentifierValueSource
CAS Number 1233958-93-4[1]
Molecular Formula C₁₂H₁₄FNO₃[1]
Molecular Weight 239.246 g/mol [1]
InChI Key DTFNRAJZNWYCQS-UHFFFAOYSA-N[1]

Note: Properties for the isomeric compound 1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene include a predicted boiling point of 367.0±22.0 °C and a predicted density of 1.246±0.06 g/cm³[2]. These values can serve as an estimation for the target compound, though experimental verification is recommended.

The presence of the electron-withdrawing nitro group significantly activates the benzene ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom, being a good leaving group, is susceptible to displacement by a variety of nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry. The bulky cyclohexyloxy group can influence the regioselectivity of reactions and the physicochemical properties of downstream compounds, such as solubility and crystallinity.

Synthetic Pathway: A Detailed Protocol

The synthesis of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is most effectively achieved through a nucleophilic aromatic substitution reaction. The following protocol outlines a representative procedure, with an emphasis on the rationale behind each step to ensure reproducibility and safety.

Underlying Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthetic strategy hinges on the SNAr mechanism. In this case, 1,4-difluoro-2-nitrobenzene serves as the electrophilic aromatic substrate. The nitro group, being strongly electron-withdrawing, polarizes the carbon-fluorine bond at the C4 position, making it susceptible to nucleophilic attack. Cyclohexanol, in the presence of a suitable base, is converted to the cyclohexoxide anion, a potent nucleophile, which then displaces the fluoride ion.

Experimental Workflow

The overall workflow for the synthesis and purification is depicted in the following diagram:

Synthesis_Workflow Reactants 1,4-Difluoro-2-nitrobenzene Cyclohexanol Base (e.g., NaH) Reaction Reaction Mixture (0°C to RT) Reactants->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Quenching Quenching (e.g., sat. NH4Cl) Reaction->Quenching 1. Reaction Completion Extraction Workup & Extraction (e.g., Ethyl Acetate, Water) Quenching->Extraction 2. Neutralization Purification Purification (Column Chromatography) Extraction->Purification 3. Crude Product Product 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene Purification->Product 4. Pure Product

Caption: Synthetic workflow for 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene.

Step-by-Step Methodology

Materials:

  • 1,4-Difluoro-2-nitrobenzene

  • Cyclohexanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous DMF to the flask.

  • Formation of the Alkoxide: Cool the flask to 0 °C in an ice bath. Slowly add a solution of cyclohexanol (1.0 equivalent) in anhydrous DMF via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the sodium cyclohexoxide.

  • Nucleophilic Aromatic Substitution: To the stirring solution of sodium cyclohexoxide, add a solution of 1,4-difluoro-2-nitrobenzene (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Quenching and Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene.

Causality and Trustworthiness:

  • The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the cyclohexanol, forming the highly reactive cyclohexoxide.

  • Anhydrous conditions are essential as water would quench the sodium hydride and the alkoxide.

  • The reaction is performed at a low initial temperature to control the exothermic reaction and then allowed to warm to room temperature to ensure the reaction goes to completion.

  • The workup procedure is designed to remove the DMF and inorganic salts, while the final purification by column chromatography ensures the isolation of a high-purity product.

Potential Applications in Research and Development

The unique structural features of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene make it a valuable precursor in several areas of chemical research:

  • Pharmaceutical Synthesis: The activated fluorine atom allows for the facile introduction of various nitrogen- and sulfur-containing nucleophiles, which are common pharmacophores in drug candidates. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings. Analogous compounds like 4-ethoxy-2-fluoro-1-nitrobenzene are used in the synthesis of phenothiazine and benzothiazine derivatives, which are core structures in many biologically active compounds[3].

  • Agrochemical Development: Similar to its applications in pharmaceuticals, this compound can serve as a building block for novel pesticides and herbicides. The introduction of the cyclohexyloxy moiety can tune the lipophilicity and metabolic stability of the final products.

  • Materials Science: The nitrobenzene scaffold can be incorporated into polymers and dyes. The reactivity of the fluorine atom allows for the covalent attachment of this moiety to polymer backbones or other materials to impart specific properties.

Conclusion

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is a synthetically versatile molecule with significant potential for the development of new chemical entities in the pharmaceutical, agrochemical, and materials science sectors. Its reactivity, governed by the interplay of its functional groups, allows for a wide range of chemical transformations. The detailed synthetic protocol provided herein offers a reliable method for its preparation, enabling researchers to access this valuable building block for their innovative research endeavors.

References

Sources

Technical Guide: Physicochemical Characterization of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is a specialized aromatic compound with potential applications as an intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The strategic placement of a bulky cyclohexyloxy group, a fluorine atom, and a nitro group on the benzene ring creates a unique electronic and steric environment. The nitro group, being strongly electron-withdrawing, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at the fluorine-bearing carbon.[1][2] Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is critical for its synthesis, purification, handling, and subsequent use in drug development and materials science. These parameters dictate storage conditions, reaction temperature control, and purification methods like recrystallization and distillation.

Physicochemical Data: Bridging the Information Gap

A thorough search of established chemical databases reveals a notable absence of experimentally determined melting and boiling point data for 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene. This is a common challenge for novel or highly specific chemical entities that have not been synthesized or characterized on a large scale. In such cases, a two-pronged approach involving computational prediction and experimental verification is the standard industry practice.

Computational Prediction of Physical Properties

In the absence of experimental data, computational chemistry provides valuable estimates for physical properties. Modern predictive models, often employing Quantitative Structure-Property Relationship (QSPR) or machine learning algorithms, analyze the molecular structure to forecast its macroscopic properties.[3][4] These models correlate structural features (descriptors) such as molecular weight, functional groups, and intermolecular forces (dipole-dipole interactions, hydrogen bonding, and van der Waals forces) with known experimental data from vast chemical libraries.[5]

For 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene, key structural considerations for prediction would include:

  • High Molecular Weight: The presence of the cyclohexyl group significantly increases the molecular weight compared to simpler fluoronitrobenzene analogs, which would suggest a higher boiling point.

  • Polarity: The nitro group and the C-F bond introduce significant polarity, leading to strong dipole-dipole interactions.

  • Shape and Packing: The bulky, non-planar cyclohexyloxy group can disrupt efficient crystal lattice packing, which may influence the melting point.

While a specific predicted value for the target molecule is not available, data for a structurally related isomer, 1-(Cyclohexyloxy)-2-fluoro-4-nitrobenzene, shows a predicted boiling point of 367.0 ± 22.0 °C. This serves as a reasonable, albeit unverified, estimate for our target compound.

PropertyExperimental ValuePredicted Value
Melting PointData not availableEstimation requires specialized software
Boiling PointData not available~367 °C (Based on a structural isomer)

Note: Predicted values are estimates and must be confirmed by experimental measurement. Various free and commercial software packages can generate these predictions.[6][7]

Proposed Synthesis Route

To enable experimental characterization, the synthesis of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is a prerequisite. A logical and efficient approach is the nucleophilic aromatic substitution (SNAr) of a suitable precursor. The electron-withdrawing nitro group in 1,4-difluoro-2-nitrobenzene strongly activates the fluorine atom at the C-1 position (ortho to the nitro group) for nucleophilic attack.[8][9]

Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the reaction of 1,4-difluoro-2-nitrobenzene with cyclohexanol in the presence of a base.

Materials:

  • 1,4-difluoro-2-nitrobenzene

  • Cyclohexanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a dry 250 mL round-bottom flask, add 1,4-difluoro-2-nitrobenzene (10.0 mmol), cyclohexanol (11.0 mmol), and anhydrous potassium carbonate (20.0 mmol).

  • Add 100 mL of anhydrous DMF to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Final Product Reactants 1,4-Difluoro-2-nitrobenzene + Cyclohexanol Reaction Heat to 100°C 12 hours Reactants->Reaction Base K₂CO₃ Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Workup Aqueous Workup (Water, Ethyl Acetate, Brine) Reaction->Workup Drying Dry (Na₂SO₄) & Concentrate Workup->Drying Purification Column Chromatography Drying->Purification Product 1-(Cyclohexyloxy)-4-fluoro- 2-nitrobenzene Purification->Product

Caption: Workflow for the synthesis of the target compound.

Experimental Determination of Melting and Boiling Points

Accurate experimental determination is essential to validate predicted values and establish a reliable physicochemical profile for the compound.

Protocol 1: Melting Point Determination (Capillary Method)

The melting point provides a key indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.[10]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the synthesized 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is completely dry and finely powdered. Use a mortar and pestle if necessary.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.

  • Initial Rapid Determination: Place the loaded capillary into the heating block of the melting point apparatus. Heat rapidly to get an approximate melting range. This saves time in subsequent, more accurate measurements.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.

  • Reduce the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (T₁).

  • Record the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting range is reported as T₁ - T₂.[11]

  • Repeat the measurement at least twice with fresh samples to ensure consistency.

Protocol 2: Boiling Point Determination (Micro-Boiling Point/Thiele Tube Method)

This method is suitable for small sample quantities and is a standard technique for determining the boiling point of a liquid at atmospheric pressure.[12][13]

Apparatus:

  • Thiele tube or a similar heating bath setup (e.g., beaker with mineral oil)

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heat source (Bunsen burner or heating mantle)

Procedure:

  • Setup: Add a few drops of the purified liquid 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene into the small test tube.

  • Place the capillary tube into the test tube with its open end down.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Clamp the assembly in a Thiele tube filled with mineral oil, making sure the heat-transfer fluid is above the level of the sample.

  • Gently heat the side arm of the Thiele tube.[14]

  • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

  • Measurement: Remove the heat source and allow the apparatus to cool slowly.

  • The stream of bubbles will slow down and stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the external pressure. Record the temperature at this exact moment. This is the boiling point.

  • Record Barometric Pressure: The atmospheric pressure should be recorded as boiling points are pressure-dependent.[15]

Experimental_Workflow cluster_mp Melting Point Determination cluster_bp Boiling Point Determination Start Synthesized & Purified 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene MP_Prep Prepare Dry, Powdered Sample Start->MP_Prep BP_Prep Place Liquid in Small Test Tube Start->BP_Prep MP_Load Load Capillary Tube (2-3 mm) MP_Prep->MP_Load MP_Heat Heat Slowly (1-2 °C/min) MP_Load->MP_Heat MP_Record Record T₁ (Onset) and T₂ (Clear Point) MP_Heat->MP_Record Result Validated Physicochemical Data MP_Record->Result BP_Load Invert Capillary Tube in Liquid BP_Prep->BP_Load BP_Heat Heat Until Rapid Bubbling Occurs BP_Load->BP_Heat BP_Cool Cool Slowly BP_Heat->BP_Cool BP_Record Record Temperature When Liquid Enters Capillary BP_Cool->BP_Record BP_Record->Result

Caption: Experimental workflow for physical property validation.

Conclusion

While literature data for 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is currently unavailable, a combination of computational prediction and robust experimental methodology provides a clear path to its characterization. The protocols outlined in this guide for synthesis and determination of melting and boiling points are based on established, reliable laboratory techniques. Accurate determination of these properties is a foundational step in the development pipeline, ensuring reproducibility, safety, and efficiency in the synthesis of novel chemical entities for the pharmaceutical and materials science sectors.

References

  • Organic Chemistry: How to... (2022). Predicting boiling and melting points. [Link]

  • Ksenofontov, A., et al. (n.d.). Machine Learning-Driven Web Tools for Predicting Properties of Materials and Molecules. ResearchGate. [Link]

  • Chandrasekaran, S., et al. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. MIT News. [Link]

  • ProtoQSAR (n.d.). Computational methods for predicting properties. [Link]

  • Gadaleta, D., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. Journal of Cheminformatics. [Link]

  • J-STAR Research, Inc. (n.d.). Predicting Molecular Properties via Computational Chemistry. [Link]

  • Liu, G., et al. (2021). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Frontiers in Chemistry. [Link]

  • Chen, Z., et al. (2022). Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. Chemical Communications. [Link]

  • University of Alberta (n.d.). # 5 Determination of Boiling Points. [Link]

  • Katritzky, A. R., et al. (1999). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences. [Link]

  • University of Calgary (n.d.). Melting point determination. [Link]

  • GeeksforGeeks (2025). Determination of Boiling Point of Organic Compounds. [Link]

  • Laboratory Equipment (2023). Measuring the Melting Point. [Link]

  • Scribd (n.d.). 02 Exp 1 Boiling Point Determination. [Link]

  • University of South Carolina (n.d.). Experiment 1: Melting-point Determinations. [Link]

  • LibreTexts Chemistry (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • University of Calgary (n.d.). BOILING POINT DETERMINATION. [Link]

  • SSERC (n.d.). Melting point determination. [Link]

  • Clarion University (n.d.). Determination of Melting Point. [Link]

  • Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank. [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

  • Professor Dave Explains (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • LTQ (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. YouTube. [Link]

  • LibreTexts Chemistry (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Catalytic Hydrogenation of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: Chemoselectivity in Polyfunctional Arenes

The reduction of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene to its corresponding aniline, 4-fluoro-2-(cyclohexyloxy)aniline , presents a classic chemoselectivity paradox in organic synthesis. While the reduction of a nitro group (


) to an amine (

) is a routine transformation, the presence of a halogen (Fluorine) and a secondary alkyl ether (Cyclohexyloxy) on the aromatic ring introduces competing pathways.
  • The Defluorination Risk: Standard hydrogenation catalysts, particularly Palladium on Carbon (Pd/C), are notorious for catalyzing hydrodehalogenation . Although the

    
     bond is stronger (
    
    
    
    ) than
    
    
    or
    
    
    , the thermodynamics of aromatization and the high affinity of Pd for oxidative addition can lead to significant defluorination (5-15%) under standard conditions, yielding the des-fluoro impurity.
  • Ether Stability: The cyclohexyloxy moiety is generally stable. However, under forcing conditions (high temperature/pressure) or highly acidic media, ether cleavage or hydrogenation of the aromatic ring itself becomes a risk.

The Solution: Platinum-Group Selectivity

To ensure high fidelity (yield >98%, purity >99%), this protocol utilizes 5% Platinum on Carbon (Pt/C) rather than Palladium.

  • Mechanistic Insight: Platinum surfaces adsorb nitro groups effectively but possess a significantly higher activation energy for the oxidative insertion into

    
     bonds compared to Palladium. This kinetic window allows for the rapid reduction of the nitro group at ambient temperature while leaving the aryl-fluoride bond intact.
    
  • Sulfided Catalysts (Alternative): While sulfided Pt or Pd catalysts are often used to poison dehalogenation sites, they are slower and can leach sulfur. Unsulfided Pt/C at mild pressure is the cleaner, faster, and more validated approach for fluoro-arenes.

Part 2: Detailed Experimental Protocol

Materials & Equipment
Reagent / MaterialSpecificationRole
Substrate 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzeneStarting Material (Limiting Reagent)
Catalyst 5% Pt/C (Wait-type, approx. 50% water wet)Heterogeneous Catalyst
Solvent Methanol (HPLC Grade) or EthanolReaction Medium
Hydrogen Source

Gas (Balloon or Cylinder)
Reductant
Workup Celite® 545, Ethyl AcetateFiltration & Extraction

Equipment:

  • Parr Hydrogenator (for scale >10g) or 3-neck Round Bottom Flask (for scale <10g).

  • Vacuum filtration setup.

  • Rotary Evaporator.

Step-by-Step Procedure
Step A: Catalyst Preparation (Safety Critical)
  • Pyrophoric Warning: Dry noble metal catalysts can ignite solvent vapors.[1] Always use "wet" catalysts (sold as ~50%

    
    ) or pre-wet the catalyst with a small amount of water/toluene under an inert atmosphere (Nitrogen/Argon) before adding the flammable reaction solvent.
    
  • Action: Weigh 5% Pt/C (5 wt% loading relative to substrate mass) into the reaction vessel. If dry, add 1-2 mL of water to create a slurry.

Step B: Reaction Assembly
  • Dissolve the substrate (1.0 equiv) in Methanol (10 mL/g concentration).

    • Note: If solubility is poor, use a 1:1 mixture of THF/Methanol.

  • Carefully add the substrate solution to the catalyst slurry under a gentle stream of Nitrogen.

  • Seal the vessel.

Step C: Hydrogenation
  • Purge: Evacuate the vessel and backfill with Nitrogen (

    
    ). Then, evacuate and backfill with Hydrogen (
    
    
    
    ).
  • Conditions:

    • Pressure: 1–3 atm (15–45 psi). A simple balloon is sufficient for small scales; low positive pressure (2 bar) is ideal for kinetics.

    • Temperature: Ambient (

      
      ). Do not heat.  Heating increases the rate of defluorination exponentially.
      
  • Agitation: Stir vigorously (>800 RPM). Hydrogenation is mass-transfer limited; gas-liquid-solid contact is crucial.

Step D: Monitoring (Self-Validating Control)
  • Timepoint: Check by TLC or HPLC at 1 hour and 3 hours.

  • Endpoint: Disappearance of the yellow nitro compound and appearance of the fluorescent aniline spot.

  • QC Check: Look for the "des-fluoro" impurity.

    • HPLC: The des-fluoro aniline is more polar and will elute slightly earlier in reverse-phase (C18).

    • F-NMR: This is the gold standard. The product should show a distinct multiplet around -120 to -130 ppm. The disappearance of the signal indicates defluorination (bad).

Step E: Workup
  • Purge the vessel with Nitrogen to remove Hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Safety: Do not let the filter cake dry out completely, as it is pyrophoric. Wash with Methanol/Water and dispose of in a dedicated hazardous waste container.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline.

  • Purification: The crude is often pure enough (>98%) for the next step. If necessary, recrystallize from Hexane/Ethyl Acetate or pass through a short silica plug.

Part 3: Mechanism & Workflow Visualization

Reaction Pathway

The following diagram illustrates the chemoselective reduction pathway versus the competing hydrodefluorination side reaction.

G Substrate 1-(Cyclohexyloxy)- 4-fluoro-2-nitrobenzene Intermediate Nitroso/Hydroxylamine Intermediates Substrate->Intermediate + H2 (Pt/C) Product 4-fluoro-2-(cyclohexyloxy)aniline (Target) Intermediate->Product Fast Reduction (Kinetic Control) SideProduct 2-(Cyclohexyloxy)aniline (Defluoro Impurity) Intermediate->SideProduct Slow Side Rxn (Avoided by Pt) Product->SideProduct Over-reduction (If Pd/C used)

Caption: Chemoselective pathway favoring nitro reduction over C-F bond cleavage using Platinum catalysis.

Operational Workflow

Workflow Start Start: Raw Materials Prep Catalyst Slurry (Pt/C + H2O) Start->Prep Mix Add Substrate in MeOH Prep->Mix React Hydrogenation (1-3 atm, 25°C) Mix->React Check In-Process Control (HPLC/TLC) React->Check Check->React Incomplete Filter Celite Filtration Check->Filter Complete Final Isolate Product Filter->Final

Caption: Step-by-step operational workflow for the hydrogenation protocol.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls Poisoning of catalyst or

depletion.
Purge headspace; repressurize. Add fresh catalyst (5-10% more) as a slurry.
Defluorination (>1%) Temperature too high or wrong catalyst.Ensure Temp < 30°C. Switch from Pd/C to Pt/C. Add 0.1 eq.

or use sulfided Pt/C.
Ether Cleavage Acidic impurities or extreme pressure.Check solvent pH (neutral). Reduce pressure to 1 atm.
Unknown Impurity Hydroxylamine intermediate accumulation.[2]Reaction not finished. Continue stirring. Intermediate usually converts to aniline with time.

References

  • Vertex AI Search. (2025). Method for inhibiting dehalogenation of fluorinated and chlorinated benzenoid nitro compounds. United States Patent US5068436A. Retrieved from

  • RSC Advances. (2020). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation. Royal Society of Chemistry. Retrieved from

  • ScienceMadness. (2016). Defluorodation of substituted fluorobenzenes. Discussion on C-F bond stability. Retrieved from

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation. General catalyst properties. Retrieved from

  • Qualitas. (2018). Comparing the Pyrophoricity of Palladium Catalysts. Safety protocols for noble metals. Retrieved from

Sources

Application Note: Microwave-Assisted Synthesis of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the rapid and efficient synthesis of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene via a microwave-assisted nucleophilic aromatic substitution (SNAr). The protocol leverages the significant advantages of microwave irradiation, including drastically reduced reaction times, improved yields, and enhanced safety and control compared to conventional heating methods.[1][2][3] We detail the underlying reaction mechanism, provide a step-by-step experimental protocol, and outline methods for product purification and characterization, establishing a self-validating and reproducible workflow for researchers in synthetic and medicinal chemistry.

Introduction: The Rationale for Microwave Synthesis

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is a valuable synthetic intermediate. The presence of three distinct functional handles—the ether linkage, the nitro group, and the fluorine atom—allows for sequential, regioselective modifications, making it a versatile building block for novel pharmaceuticals and agrochemicals.

Traditionally, the synthesis of such diaryl or alkyl aryl ethers via nucleophilic aromatic substitution (SNAr) requires prolonged heating under harsh conditions, often leading to side product formation and modest yields.[4] Microwave-assisted organic synthesis (MAOS) offers a transformative alternative. By using microwave irradiation, energy is directly and uniformly delivered to polar molecules within the reaction mixture, a process known as dielectric heating.[5][6] This results in rapid, localized superheating that can accelerate reaction rates by orders of magnitude, often reducing reaction times from hours to mere minutes.[6][7] This green chemistry approach not only improves efficiency but also minimizes energy consumption and often leads to cleaner reaction profiles with higher product purity.[2][5][8]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via the SNAr mechanism, a stepwise addition-elimination pathway.[9] The key to this reaction is the electronic nature of the aromatic ring in 1,4-difluoro-2-nitrobenzene.

Causality of Reagent Roles:

  • Aromatic Substrate: The powerful electron-withdrawing nitro (-NO₂) group deactivates the entire ring towards electrophilic attack but strongly activates it for nucleophilic attack. It does so by withdrawing electron density, making the ring carbons electrophilic and, crucially, by stabilizing the negatively charged intermediate.

  • Base (K₂CO₃): Cyclohexanol is a weak nucleophile. The base, potassium carbonate, deprotonates the hydroxyl group of cyclohexanol to form the far more potent nucleophile, the cyclohexoxide anion.[10][11][12] This in-situ generation is critical for the reaction to proceed efficiently.

  • Nucleophile (Cyclohexoxide): The generated cyclohexoxide anion attacks the carbon atom bearing a fluorine atom (C1). The attack occurs at the position para to the nitro group, which provides optimal resonance stabilization for the intermediate.

  • Leaving Group (F⁻): Fluorine, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr. Its high electronegativity makes the attached carbon highly electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step.[13]

The mechanism is visualized in the diagram below.

SNAr_Mechanism Figure 1: S N Ar Mechanism cluster_step1 Step 1: Nucleophile Generation cluster_step2 Step 2: Nucleophilic Attack & Meisenheimer Complex Formation cluster_step3 Step 3: Elimination & Product Formation Cyclohexanol Cyclohexanol OH Cyclohexoxide Cyclohexoxide O⁻ Cyclohexanol->Cyclohexoxide Deprotonation K2CO3 K₂CO₃ (Base) KHCO3 KHCO₃ ArylHalide 1,4-Difluoro-2-nitrobenzene F NO₂ Cyclohexoxide:f1->ArylHalide:f1 Meisenheimer Meisenheimer Complex (Resonance Stabilized) F O-cyclohexyl NO₂⁻ ArylHalide:f1->Meisenheimer:f1 Attack at C1 Product Product O-cyclohexyl NO₂ Meisenheimer->Product Loss of F⁻ LeavingGroup F⁻

Caption: SNAr mechanism for the formation of the target ether.

Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialM.W. ( g/mol )Amount (mmol)Volume / MassProperties
1,4-Difluoro-2-nitrobenzene159.095.0795 mgLiquid, d = 1.465 g/mL
Cyclohexanol100.165.5551 mg (0.57 mL)Liquid, d = 0.962 g/mL
Potassium Carbonate (K₂CO₃)138.217.51.04 gSolid, anhydrous
N,N-Dimethylformamide (DMF)73.09-5 mLSolvent, anhydrous
Laboratory Microwave Reactor---Capable of temp & pressure monitoring
10 mL Microwave Reaction Vial---With snap cap and septum
Magnetic Stir Bar---

3.2. Safety Precautions

  • Microwave Safety: Never use a domestic kitchen microwave oven.[14] Laboratory microwave reactors are designed with safety interlocks and pressure monitoring to prevent accidents. Reactions in sealed vessels can generate significant pressure.[1][14]

  • Chemical Safety: 1,4-Difluoro-2-nitrobenzene is toxic and an irritant. Cyclohexanol and DMF are irritants. All manipulations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Exothermic Potential: While microwave heating is controlled, SNAr reactions can be exothermic. Start with a small-scale reaction to gauge reactivity.[14]

3.3. Step-by-Step Procedure

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.

  • Reagent Addition: To the vial, add 1,4-difluoro-2-nitrobenzene (795 mg, 5.0 mmol), cyclohexanol (0.57 mL, 5.5 mmol), and anhydrous potassium carbonate (1.04 g, 7.5 mmol).

  • Solvent Addition: Add 5 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial into the cavity of the laboratory microwave reactor. Set the reaction parameters as follows:

    • Temperature: 150 °C (Use a ramp time of 2 minutes)

    • Hold Time: 10 minutes

    • Power: 100 W (or dynamic power control to maintain temperature)

    • Stirring: Set to high

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before handling.

  • Work-up - Quenching and Extraction:

    • Open the vial in the fume hood.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic layers.

  • Work-up - Washing:

    • Wash the combined organic layer with water (2 x 25 mL) to remove residual DMF.

    • Wash with brine (1 x 25 mL) to aid in drying.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.

3.4. Purification

The crude product should be purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc in hexanes and gradually increasing to 10%).

  • Analysis: Collect fractions and monitor by Thin Layer Chromatography (TLC) using the same eluent system.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene as a pure yellow oil.

Results and Characterization

A successful reaction should yield the target compound with high purity. The workflow for synthesis and analysis is depicted below.

workflow Figure 2: Experimental & Analytical Workflow cluster_analysis Analytical Methods A Reactant Preparation (Vial, Reagents, Solvent) B Microwave Irradiation (150 °C, 10 min) A->B Synthesis C Reaction Work-up (Quench, Extract, Wash, Dry) B->C Isolation D Purification (Flash Column Chromatography) C->D Purity E Product Characterization D->E Validation NMR NMR (¹H, ¹³C, ¹⁹F) E->NMR MS Mass Spec. (HRMS) E->MS IR IR Spec. E->IR

Caption: Logical workflow for synthesis and product validation.

Expected Yield: > 85%

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic signals for the cyclohexyl protons (broad multiplets between δ 1.2-2.1 ppm), the methine proton adjacent to the ether oxygen (δ ~4.5 ppm), and distinct signals for the three aromatic protons in the δ 7.0-8.0 ppm range.

  • ¹³C NMR (101 MHz, CDCl₃): Signals for the cyclohexyl carbons (δ ~23-32 ppm), the methine carbon (δ ~78 ppm), and six distinct aromatic carbon signals.

  • IR (ATR, cm⁻¹): Strong C-O-C stretching band for the ether (~1250 cm⁻¹), and characteristic strong asymmetric and symmetric stretches for the nitro group (~1530 and ~1350 cm⁻¹).[15]

  • HRMS (ESI+): The calculated mass for [M+H]⁺ (C₁₂H₁₅FNO₃) should match the observed mass to confirm the molecular formula.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficient temperature or time.Increase reaction temperature in 10 °C increments or increase hold time.
Ineffective base (K₂CO₃ is wet or poor quality).Use freshly dried, powdered K₂CO₃. Consider a stronger base like Cs₂CO₃ if needed.
Formation of Byproducts Reaction temperature is too high or time is too long.Reduce the reaction temperature or time. Monitor the reaction by TLC or GC-MS to find optimal conditions.
Presence of water in reactants or solvent.Ensure all reagents and solvents are anhydrous. Water can lead to hydrolysis of the starting material.
Difficulty in Purification Product co-elutes with starting material.Adjust the polarity of the eluent system for chromatography. A shallower gradient may be required for separation.

Conclusion

The described microwave-assisted protocol offers a rapid, high-yielding, and efficient method for the synthesis of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene. By leveraging the principles of dielectric heating, this approach dramatically shortens reaction times compared to conventional methods, aligning with the goals of green and sustainable chemistry. The detailed procedure and characterization guidelines provide a robust and reliable system for researchers requiring this versatile chemical intermediate.

References

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical and Pharmaceutical Research.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Safety Considerations for Microwave Synthesis.
  • Spectroscopy of Ethers. Fiveable.
  • 2-Bromophenol 1-fluoro-2 nitrobenzene with K2CO3 mechanism.
  • The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide.
  • Regioselective Aromatic Nucleophilic Substitution in N-Aryl-2-nitrosoanilines with Oxygen and Nitrogen Nucleophiles. Thieme.
  • Aromatic Nucleophilic Substitution. Fisher Scientific.
  • Nucleophilic Arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Arom
  • Nucleophilic Arom
  • Potassium Carbonate Promoted Nucleophilic Addition of Alkenes with Phosphites. Synlett.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. CHIMIA.
  • 4-Fluoronitrobenzene synthesis. ChemicalBook.
  • (E)-[[Fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene. Organic Syntheses Procedure. [Link]

  • Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. Benchchem.

Sources

Troubleshooting & Optimization

Separation of regioisomers in the synthesis of fluorinated nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Nitrobenzene Regioisomer Separation

Welcome to the Separation Science Technical Center

I am Dr. Aris Thorne, Senior Application Scientist. You are likely accessing this guide because standard silica chromatography or simple distillation has failed to yield the purity required for your API intermediates.

The separation of fluorinated nitrobenzenes—specifically 1-fluoro-2-nitrobenzene (o-FNB) and 1-fluoro-4-nitrobenzene (p-FNB)—is a classic "distillation trap." Their boiling points are deceptively close, yet their melting points diverge significantly.[1] This guide moves beyond basic protocols to address the thermodynamic and kinetic realities of separating these isomers.

Module 1: The Physicochemical Landscape

Before attempting separation, you must understand the enemy. The fluorine atom’s high electronegativity and small Van der Waals radius create unique polarity vectors that standard C18 HPLC columns often fail to resolve.

Table 1: Critical Physicochemical Properties

Propertyo-Fluoronitrobenzene (2-FNB)p-Fluoronitrobenzene (4-FNB)m-Fluoronitrobenzene (3-FNB)Implication
Boiling Point ~214–216 °C~205–207 °C~200–203 °C

BP < 10°C makes high-purity distillation difficult without high reflux ratios.
Melting Point -6 °C (Liquid at RT)21–27 °C (Solid/Semi-solid)4 °CHigh

MP (~30°C)
indicates Melt Crystallization is the superior bulk separation method.
Dipole Moment High (Polar)Lower (Symmetric)Intermediatep-isomer is less polar; elutes differently on specialized stationary phases.
State (25°C) Yellow LiquidYellow Solid/MeltLiquidp-FNB can be crystallized out of the mixture.

Technical Insight: The ortho isomer exhibits a "field effect" where the electronegative fluorine and nitro groups repel, twisting the nitro group out of planarity. The para isomer retains planarity, allowing for tighter crystal packing (higher MP) and stronger


 interactions.

Module 2: Bulk Separation Strategy (Melt Crystallization)

User Query: "Distillation is resulting in an azeotrope-like mixture. How do I scale up to kilogram quantities?"

The Solution: Stop distilling for purity. Distill for enrichment, then crystallize. Because p-FNB has a significantly higher melting point (~27°C) than the o-isomer (-6°C), it is an ideal candidate for Melt Crystallization .

Protocol: Static Melt Crystallization (Layer Growth)
  • Enrichment (Optional but Recommended): If your crude mixture is <40% p-isomer, use rough vacuum distillation to remove heavy tars and enrich the p-isomer fraction.

  • Cooling Ramp:

    • Place the mixture in a jacketed vessel.

    • Slowly ramp the temperature down to 10°C (below the MP of p-FNB but well above o-FNB).

    • Seeding: At 20°C, introduce seed crystals of pure p-FNB to induce nucleation.

  • Sweating (The Critical Step):

    • Once the solid layer forms on the cooled surface, drain the liquid mother liquor (rich in o-FNB).

    • Gradually raise the temperature to ~25°C (just below the MP of pure p-FNB).

    • Mechanism:[2] Impurities (o-FNB) trapped in the crystal lattice lower the local melting point. By heating slightly, these impure regions melt first and drain away ("sweating"), leaving behind hyper-pure p-FNB crystals.

  • Harvest: Melt the remaining crystal layer for >99.5% purity.

MeltCrystallization Crude Crude Mixture (o/p isomers) Distill Rough Distillation (Remove Tars) Crude->Distill Cooling Cooling Crystallization (Target: 10°C) Distill->Cooling Liquid Mother Liquor (Rich in o-FNB) Cooling->Liquid Drain Solid Solid Layer (Crude p-FNB) Cooling->Solid Recycle Recycle Stream Liquid->Recycle Sweating Sweating Phase (Heat to ~25°C) Solid->Sweating Sweating->Liquid Impurity Melt FinalProduct Pure p-FNB (>99.5%) Sweating->FinalProduct Recycle->Distill

Figure 1: Melt Crystallization Workflow for p-Fluoronitrobenzene purification.

Module 3: Chromatographic Resolution (HPLC/Prep)

User Query: "My C18 column shows a single broad peak for both isomers. How do I separate them analytically?"

The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. Standard alkyl phases (C8/C18) rely on hydrophobicity. Since o- and p-FNB have similar hydrophobicity, separation is poor. PFP phases utilize


 interactions  and dipole-dipole interactions .[3]
Why PFP Works:

The electron-deficient fluorine ring on the PFP stationary phase interacts strongly with the electron-rich regions of the nitrobenzene ring. The steric bulk of the ortho fluorine atom disrupts this interaction, causing o-FNB to elute earlier than the planar p-FNB, which sits flat against the stationary phase.

Recommended Method (Analytical):
  • Column: Fluorophenyl (PFP) or F5-Propyl phase (e.g., Supelco Discovery HS F5 or Phenomenex Kinetex F5).

  • Mobile Phase: Isocratic 60:40 Water:Acetonitrile (or Methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Elution: o-FNB (First)

    
    m-FNB 
    
    
    
    p-FNB (Last).

HPLC_Mechanism cluster_0 Stationary Phase Interaction PFP PFP Phase (Electron Deficient Ring) Para p-FNB (Planar/Strong pi-pi) PFP->Para Strong Retention Ortho o-FNB (Twisted/Weak pi-pi) PFP->Ortho Weak Retention

Figure 2: Interaction mechanism on Fluorinated Stationary Phases.

Module 4: Safety & Stability (Troubleshooting)

User Query: "I am seeing pressure spikes during distillation. Is this normal?"

CRITICAL WARNING: NO. This is a sign of thermal decomposition.

Nitro compounds are energetically unstable. Fluorination can sensitize the ring further under certain conditions.

  • DSC Screening: Before heating any batch >100°C, you must run a Differential Scanning Calorimetry (DSC) scan.

    • Look for exotherms starting below your distillation temperature.

    • p-Fluoronitrobenzene is generally stable up to ~200°C, but trace impurities (especially alkalis from the Halex reaction) can catalyze decomposition at lower temperatures.

  • Alkali Removal: Ensure your crude is washed neutral. Residual KF (Potassium Fluoride) or phase transfer catalysts from synthesis can cause "runaway" polymerization or decomposition in the pot.

References & Validated Sources

  • Melt Crystallization Principles:

    • Source: TNO (Netherlands Organization for Applied Scientific Research).

    • Relevance: Describes the hydraulic wash column technology for separating isomers with close boiling points but distinct melting points.

    • URL:

  • Fluorinated Stationary Phases (PFP):

    • Source: LCGC International / Chromatography Online.

    • Relevance: "Fluorinated HPLC Phases — Looking Beyond C18." Explains the retention mechanism for nitroaromatics on PFP columns.

    • URL:

  • Physical Properties & Synthesis:

    • Source: ChemicalBook & Wikipedia Data Aggregation.

    • Relevance: Confirmed MP/BP data for 4-fluoronitrobenzene (CAS 350-46-9) and 2-fluoronitrobenzene (CAS 1493-27-2).

    • URL:

  • Thermal Stability of Nitro Compounds:

    • Source: IChemE (Institution of Chemical Engineers).

    • Relevance: "Thermal stability at elevated pressure." Highlights the risks of heating nitro compounds without DSC data.

    • URL:

Sources

Validation & Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of Nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the UV-Vis absorption spectra of nitrobenzene and its derivatives. We will explore the underlying electronic transitions, the profound influence of substituents on the spectral characteristics, and the practical aspects of obtaining high-quality spectral data. This document is intended to serve as a valuable resource for those utilizing UV-Vis spectroscopy in the analysis and characterization of nitroaromatic compounds.

Understanding the Electronic Transitions in Nitrobenzene

The UV-Vis absorption spectrum of nitrobenzene is characterized by several distinct absorption bands arising from the promotion of electrons from lower energy molecular orbitals to higher energy ones.[1] In the gas phase, nitrobenzene exhibits absorption maxima around 193, 240, 280, and 345 nm.[2][3] These bands are attributed to transitions to different singlet excited electronic states.[2][3]

The primary electronic transitions of interest are:

  • π → π* Transitions: These are typically strong absorptions and are responsible for the intense bands in the UV region. In nitrobenzene, the strong absorption band centered around 240 nm is assigned to a π → π* transition, specifically to the S4 state.[4] This transition is delocalized over the entire molecular framework.[4]

  • n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the nitro group's oxygen atoms) to an anti-bonding π* orbital. They are generally weaker than π → π* transitions. The weak absorption feature observed around 345 nm in the UVA region is attributed to an n → π* transition, leading to the S1 excited state, which is mainly localized on the nitro group.[2][3]

  • Intramolecular Charge Transfer (ICT) Transitions: In nitrobenzene derivatives, the interaction between the π-electron system of the benzene ring and the molecular orbitals of the nitro group can lead to strong absorption bands known as intramolecular charge transfer (ICT) spectra.[5] This is particularly significant when electron-donating groups are present on the benzene ring, facilitating electron migration towards the electron-withdrawing nitro group.[5]

The absorption spectrum of nitrobenzene is also sensitive to the solvent environment. For instance, the S0–S4 absorption band shifts to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity, which is expected for a transition to a charge-transfer state.[3]

Experimental Protocol for UV-Vis Spectroscopy

Obtaining reliable and reproducible UV-Vis absorption spectra is crucial for accurate comparison. The following is a generalized, step-by-step methodology for the analysis of nitrobenzene derivatives.

Materials and Equipment:
  • UV-Vis Spectrophotometer (e.g., Cary 1-E or equivalent)[6]

  • Quartz cuvettes (1 cm path length is standard)[6][7]

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvents (e.g., n-hexane, ethanol, acetonitrile)[5]

  • Nitrobenzene and its derivatives of high purity

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh a small amount of the nitrobenzene derivative.

    • Dissolve the compound in a suitable spectroscopic grade solvent to prepare a stock solution of known concentration. The choice of solvent is critical as it can influence the position and intensity of absorption bands.[8]

    • Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbances in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps (deuterium for UV, tungsten for visible) to warm up and stabilize.[6]

    • Select the desired wavelength range for the scan. For nitrobenzene derivatives, a range of 200-500 nm is generally appropriate.

    • Perform a baseline correction using a cuvette filled with the same solvent used to prepare the samples. This corrects for any absorbance from the solvent and the cuvette itself.[9]

  • Spectral Acquisition:

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer's sample holder.

    • Initiate the scan and record the absorption spectrum.

    • Save the data, noting the sample identity, concentration, and solvent.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each absorption band.

    • If the concentration is known, calculate the molar absorptivity (ε) for each band using the Beer-Lambert Law (A = εbc), where A is the absorbance, b is the path length (in cm), and c is the concentration (in mol/L).

Experimental Workflow Diagram

SubstituentEffects cluster_substituent Substituent Properties cluster_effect Spectral Shifts EDG Electron-Donating Group (EDG) Bathochromic Bathochromic Shift (Red Shift) EDG->Bathochromic Facilitates ICT Hyperchromic Hyperchromic Effect (Increased Intensity) EDG->Hyperchromic EWG Electron-Withdrawing Group (EWG) EWG->Bathochromic Position Positional Isomerism (o, m, p) Position->Bathochromic Hypsochromic Hypsochromic Shift (Blue Shift) Position->Hypsochromic Steric Steric Hindrance Steric->Hypsochromic Disrupts Conjugation Hypochromic Hypochromic Effect (Decreased Intensity) Steric->Hypochromic

Caption: Relationship between substituent properties and spectral shifts.

Conclusion

The UV-Vis absorption spectra of nitrobenzene derivatives provide a wealth of information about their electronic structure. By understanding the fundamental principles of electronic transitions and the predictable effects of various substituents, researchers can effectively utilize UV-Vis spectroscopy for qualitative identification and quantitative analysis. The interplay of electronic and steric effects, along with the influence of the solvent, dictates the unique spectral fingerprint of each nitroaromatic compound. This guide serves as a foundational resource for navigating the complexities of their spectral behavior and applying this knowledge in diverse scientific and developmental pursuits.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.